molecular formula C26H17FN2O3 B6489919 N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide CAS No. 887881-07-4

N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Cat. No. B6489919
CAS RN: 887881-07-4
M. Wt: 424.4 g/mol
InChI Key: BLPQMVMRIQQRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide, or N-(3-FP-NAP), is a synthetic compound with a wide range of potential applications in scientific research. N-(3-FP-NAP) is a fluorinated derivative of naphthalene-1-amido-1-benzofuran-2-carboxamide (NAP), a compound that has been used in various research studies due to its ability to interact with various proteins and receptors. N-(3-FP-NAP) is of particular interest due to its ability to interact with G protein-coupled receptors (GPCRs), a family of proteins that play an important role in many physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to N-(3-FP-NAP).

Mechanism of Action

The mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) is not fully understood. However, it is believed that the compound binds to the GPCRs, which then activates the G proteins associated with the receptor. The activated G proteins then activate second messenger systems, such as cAMP and IP3, which in turn lead to the physiological effects of the compound.
Biochemical and Physiological Effects
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have a variety of biochemical and physiological effects. In animal studies, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to induce antinociception, or the inhibition of pain. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have anxiolytic effects, or the reduction of anxiety. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has also been found to have an effect on the cardiovascular system, decreasing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, allowing for large quantities of the compound to be produced. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with a variety of GPCRs, allowing for a wide range of experiments to be conducted. However, one limitation of the compound is that its effects on the physiological system are not fully understood, making it difficult to predict the effects of the compound in different contexts.

Future Directions

Given the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) in scientific research, there are a number of future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to determine the mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) and to explore its potential applications in drug development. Finally, further research could be conducted to explore the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) as a tool for studying GPCRs and their associated signaling pathways.

Synthesis Methods

N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) can be synthesized through a multi-step process. The synthesis begins with the condensation of naphthalene-1-amido-1-benzofuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is carried out in a mixture of dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. The reaction yields the desired product, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide), in yields of up to 95%.

Scientific Research Applications

N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been used in a variety of scientific research studies due to its ability to interact with GPCRs. GPCRs are a family of proteins that play an important role in many physiological processes, such as signal transduction, cell growth, and cell differentiation. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with several GPCRs, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to act as an agonist at the serotonin 5-HT2A receptor, an antagonist at the dopamine D2 receptor, and an inverse agonist at the histamine H1 receptor.

properties

IUPAC Name

N-(3-fluorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17FN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPQMVMRIQQRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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